1-(3-Methylthiophen-2-yl)hexane-1,3-dione
Description
1-(3-Methylthiophen-2-yl)hexane-1,3-dione is a β-diketone derivative characterized by a hexane-1,3-dione backbone substituted with a 3-methylthiophen-2-yl group. β-Diketones are versatile compounds widely used in coordination chemistry, organic synthesis, and materials science due to their chelating properties and reactivity in cyclocondensation reactions . The thiophene moiety in this compound introduces aromatic and electron-rich characteristics, which may influence its coordination behavior, solubility, and application in heterocyclic synthesis.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-8(2)5-6-14-11/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
BTMOZDPMGKEMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=C(C=CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hexane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)hexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in neurological processes . These interactions can lead to various pharmacological effects, such as anticonvulsant and analgesic activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Cyclohexane-1,3-dione Derivatives
Cyclohexane-1,3-dione () serves as a foundational scaffold for synthesizing heterocycles. For example, its reaction with thiophene-2-carbaldehyde yields 2-(thiophen-2-ylmethylene)cyclohexane-1,3-dione (). The methyl group on the thiophene ring in the target compound may increase steric hindrance, affecting reaction kinetics in cyclocondensation processes .
Fluorinated β-Diketones
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione () features a fluorinated aromatic substituent. Fluorination typically lowers pKa (predicted pKa = 9.06 for this compound) due to electron-withdrawing effects, enhancing enolate formation efficiency. In contrast, the methylthiophene group in the target compound is electron-donating, which may raise its pKa and reduce acidity compared to fluorinated analogs .
Coordination Complexes
Neutral terbium(III) tris-complexes with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione () demonstrate the utility of β-diketones in luminescent materials. The hexane-1,3-dione backbone in the target compound could similarly act as a ligand for lanthanides, but the absence of fluorinated groups might reduce its Lewis acidity and metal-binding strength compared to heptafluoro-substituted analogs .
Physical and Chemical Properties
Key Observations :
- The methylthiophene group likely increases hydrophobicity compared to fluorophenyl analogs.
- The absence of fluorination in the target compound results in higher pKa, making it less acidic than ’s derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
